molecular formula C17H22FNO2 B15365714 tert-Butyl 6-(3-fluorophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate

tert-Butyl 6-(3-fluorophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B15365714
M. Wt: 291.36 g/mol
InChI Key: GTSDAVFDEAFUPK-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a fluorophenyl group and a carboxylate ester group, making it a valuable target for research and industrial applications.

Preparation Methods

  • Condensation reactions: These reactions often involve the use of a suitable pyridine derivative and a fluorophenyl-containing reagent under controlled conditions.

  • Esterification: The final step usually involves esterification using 1,1-dimethylethyl chloroformate or a similar reagent to introduce the ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can be performed to convert the pyridine ring to a piperidine derivative.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) or bromine (Br2).

Major Products Formed:

  • Pyridine N-oxides: Resulting from oxidation reactions.

  • Piperidine derivatives: Formed through reduction of the pyridine ring.

  • Substituted fluorophenyl derivatives: Resulting from electrophilic substitution reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,1-Dimethylethyl 6-(2-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate: Similar structure with a different position of the fluorophenyl group.

  • 1,1-Dimethylethyl 6-(3-chlorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate: Similar structure with a chlorine atom instead of fluorine.

  • 1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-2-methyl-1(2H)-pyridinecarboxylate: Similar structure with a different methyl group position.

Uniqueness: 1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate stands out due to its specific substitution pattern and potential applications. Its unique structure allows for distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H22FNO2

Molecular Weight

291.36 g/mol

IUPAC Name

tert-butyl 6-(3-fluorophenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H22FNO2/c1-12-8-9-15(13-6-5-7-14(18)10-13)19(11-12)16(20)21-17(2,3)4/h5-7,9-10,12H,8,11H2,1-4H3

InChI Key

GTSDAVFDEAFUPK-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)F

Origin of Product

United States

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